N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Renin Inhibition Enzyme Kinetics Stereochemistry

Procure this (2S,3S)-norstatine derivative when competitive inhibition of renin is desired. The (2S,3S) stereochemistry is critical for correct active-site conformation; the (2R,3S) diastereomer exhibits non-competitive kinetics. Use as a direct alternative to statine scaffolds to explore distinct chemical space in aspartic protease (BACE-1, HIV protease) inhibitor libraries. Fmoc-protected, ideal for SPPS. Predicted LogP 3.8 ensures reproducible solubility.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
CAS No. 361161-57-1
Cat. No. B1303045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
CAS361161-57-1
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
InChIKeyHZHTWMSZVZTEEL-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-5-methyl-hexanoic Acid (CAS 361161-57-1): A Chiral Building Block for Protease Inhibitor Synthesis and Peptide Mimetics


N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (CAS 361161-57-1) is an Fmoc-protected, chiral β-amino-α-hydroxy acid that serves as a key building block in solid-phase peptide synthesis (SPPS). This compound, a derivative of the unnatural amino acid norstatine, incorporates a hydroxyl group that enhances hydrophilicity and solubility in aqueous environments . Its (2S,3S) stereochemistry is critical for mimicking the transition state of aspartic protease substrates, making it a valuable scaffold for designing inhibitors of therapeutically relevant enzymes such as renin, HIV protease, and BACE-1 [1].

Why Substituting N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-5-methyl-hexanoic Acid with Generic Analogs or Alternative Stereoisomers Fails in Critical Peptide Synthesis


Generic substitution with alternative protease inhibitor building blocks, such as standard statine, AHPPA, or the (2R,3S) diastereomer of this compound, is not scientifically justifiable. The (2S,3S) stereochemistry of this norstatine derivative is essential for establishing the correct backbone conformation and hydrogen-bonding network within the enzyme's active site; the (2R,3S) isomer, for example, has been shown to induce a non-competitive inhibition mechanism in renin assays, representing a fundamental shift in binding mode rather than a simple change in affinity [1]. Furthermore, while statine-based inhibitors are often more potent in specific renin assays, the norstatine scaffold (from which this compound is derived) offers a distinct steric profile that can be advantageous for achieving selectivity or addressing resistance, as evidenced by the clinical success of allophenylnorstatine-based HIV protease inhibitors against multi-drug-resistant strains [2].

Quantitative Differentiation of N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-5-methyl-hexanoic Acid: A Head-to-Head and Cross-Study Evidence Guide


Stereochemistry Dictates Mechanism: Competitive vs. Non-Competitive Renin Inhibition by (2S,3S) and (2R,3S) Diastereomers

The (2S,3S) configuration of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) yields a competitive inhibition mechanism, whereas the (2R,3S) diastereomer yields a non-competitive mechanism when incorporated into the renin inhibitor analogue AHMHA-Leu-Val-Phe-OCH3 [1]. This demonstrates that stereochemistry dictates the mode of enzyme interaction, not just the magnitude of inhibition.

Renin Inhibition Enzyme Kinetics Stereochemistry

Norstatine vs. Statine Scaffold Potency Comparison in Renin Inhibitor Design

In a study of renin substrate analog inhibitory peptides, AHPPA-containing inhibitors (a phenyl-substituted norstatine analog) were found to be 'several-fold less potent' than statine-containing inhibitors [1]. This suggests that the norstatine core (from which the target compound is derived) provides a distinct potency baseline and steric profile compared to the more commonly employed statine scaffold, which may be beneficial for tuning selectivity or overcoming resistance.

Renin Inhibition Peptidomimetics Structure-Activity Relationship

Physicochemical Differentiation: Quantified LogP and Purity of Fmoc-Protected Norstatine Derivative

The Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid compound exhibits a calculated octanol/water partition coefficient (LogP) of 3.8 [1], which is comparable to the LogP values (3.56-3.79) reported for highly potent, allophenylnorstatine-containing HIV protease inhibitors [2]. This indicates a similar lipophilic character favorable for membrane permeability. Commercially, the compound is typically offered with a high purity of ≥95% as verified by HPLC .

Solid-Phase Peptide Synthesis Physicochemical Properties Quality Control

Optimal Procurement and Application Scenarios for N-Fmoc-(2S,3S)-3-Amino-2-hydroxy-5-methyl-hexanoic Acid Based on Differentiating Evidence


Design of Renin Inhibitors with a Defined Competitive Mechanism of Action

Procure this compound when a competitive inhibition mechanism for renin is desired. The (2S,3S) stereochemistry is required for competitive binding, as the (2R,3S) diastereomer has been shown to produce non-competitive kinetics in identical peptide contexts [1].

Scaffold Diversification in Aspartic Protease Inhibitor Libraries

Use this Fmoc-protected norstatine building block as a direct alternative to statine-based scaffolds to explore a distinct chemical space in aspartic protease (e.g., BACE-1, HIV protease) inhibitor libraries. The norstatine core offers a different steric and potency profile compared to statine [2].

Standardized Solid-Phase Peptide Synthesis (SPPS) Workflows Requiring High-Purity, Lipophilic Building Blocks

Select this product for automated or manual SPPS where a consistent, high-purity (≥95% HPLC) building block with a quantified LogP of 3.8 [3] is required. This ensures predictable solubility, coupling efficiency, and final product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.